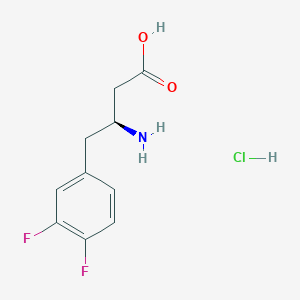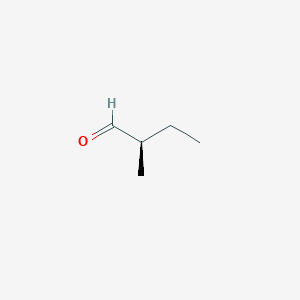
(R)-2-methylbutyraldehyde
概要
説明
®-2-Methylbutyraldehyde is an organic compound with the molecular formula C5H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used in the synthesis of various chemicals and has applications in different fields, including chemistry, biology, and industry.
科学的研究の応用
®-2-Methylbutyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in the synthesis of chiral drugs and as a building block for active pharmaceutical ingredients.
Industry: It is used in the production of flavors and fragrances, as well as in the manufacture of polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions: ®-2-Methylbutyraldehyde can be synthesized through several methods. One common approach is the oxidation of ®-2-methyl-1-butanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of 1-butene, followed by separation of the ®-enantiomer using chiral chromatography.
Industrial Production Methods: In industrial settings, ®-2-methylbutyraldehyde is often produced via the hydroformylation of 1-butene. This process involves the reaction of 1-butene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form a mixture of aldehydes, which are then separated to obtain the desired ®-enantiomer.
化学反応の分析
Types of Reactions: ®-2-Methylbutyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to ®-2-methylbutyric acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to ®-2-methyl-1-butanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Bases like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: ®-2-Methylbutyric acid.
Reduction: ®-2-Methyl-1-butanol.
Condensation: β-Hydroxy aldehydes or ketones.
作用機序
The mechanism of action of ®-2-methylbutyraldehyde involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of ®-2-methylbutyric acid. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of ®-2-methyl-1-butanol. Its reactivity in condensation reactions is due to the presence of the aldehyde functional group, which can form carbon-carbon bonds with other carbonyl compounds.
類似化合物との比較
®-2-Methylbutyraldehyde can be compared with other similar compounds, such as:
(S)-2-Methylbutyraldehyde: The enantiomer of ®-2-methylbutyraldehyde, which has similar chemical properties but different biological activities due to its chirality.
2-Methylpropanal: A structural isomer with a different arrangement of atoms, leading to different chemical and physical properties.
Butyraldehyde: A related compound with a similar structure but lacking the methyl group at the second carbon.
The uniqueness of ®-2-methylbutyraldehyde lies in its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds and in studies of stereoselective reactions.
特性
IUPAC Name |
(2R)-2-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGQBDHUGHBGMD-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426270 | |
| Record name | (R)-2-methylbutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33204-48-7 | |
| Record name | (R)-2-methylbutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B3126149.png)
![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)
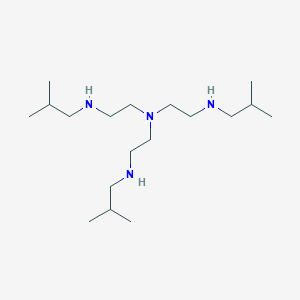
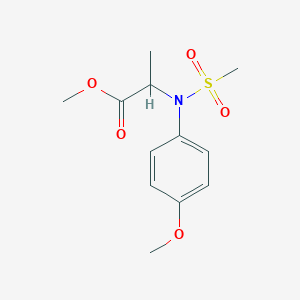

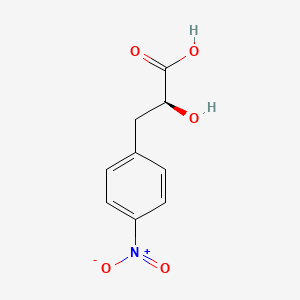
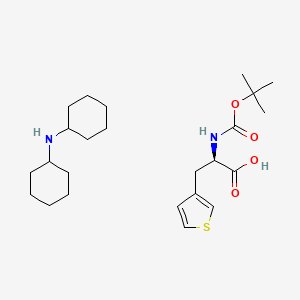
![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)
![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)

![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)
